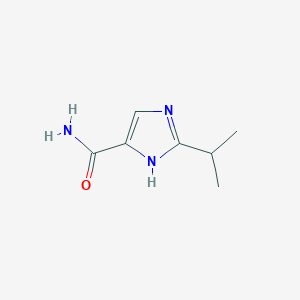

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

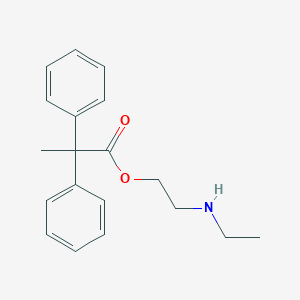

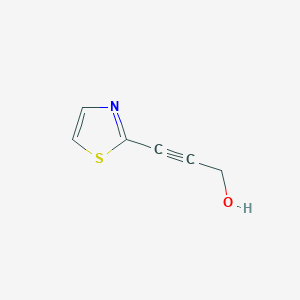

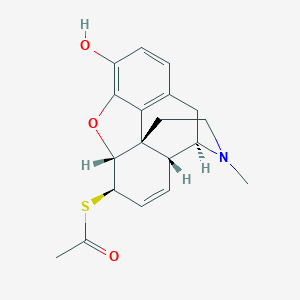

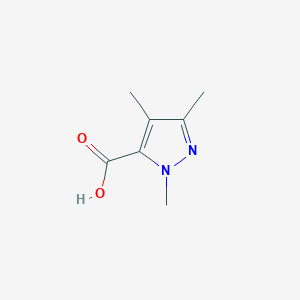

“1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 115294-67-2. It has a molecular weight of 154.17 and its linear formula is C7 H10 N2 O2 .

Molecular Structure Analysis

The molecular structure of “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is represented by the linear formula C7 H10 N2 O2 . More detailed structural information was not found in the search results.

Physical And Chemical Properties Analysis

“1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid and its derivatives are important in the synthesis of biologically active compounds. These derivatives are utilized in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. A review highlights the synthetic methods and biological applications of pyrazole carboxylic acid derivatives, emphasizing their significance as scaffold structures in heterocyclic compounds (Cetin, 2020).

Role in Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones is explored for its value as a building block in synthesizing heterocyclic compounds. This includes pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the reactivity and application of these derivatives in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Anticancer Applications

The Knoevenagel condensation process is instrumental in generating biologically interesting molecules, including α, β-unsaturated ketones/carboxylic acids. These molecules, derived from pharmacophoric aldehydes and active methylenes, have shown remarkable anticancer activity by targeting various cancer markers. This underscores the versatility and importance of this reaction in drug discovery, particularly in developing anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Discovery of New Rearrangements

Investigations into the reproducibility of results concerning the chemistry of arylhydrazonals, enamines, and other substituted carbonyl compounds have led to the discovery of new rearrangements and the revision of structures previously assigned to several molecules. This work emphasizes the evolving understanding of heteroaromatic compound synthesis and the importance of accurate structure assignment in developing functionalized heteroaromatic compounds (Moustafa et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, have been identified as inhibitors to microbes used in fermentative production, such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by these acids is crucial for engineering robust strains for improved industrial performance, highlighting the complex interactions between carboxylic acids and microbial systems (Jarboe, Royce, & Liu, 2013).

Zukünftige Richtungen

While specific future directions for “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” were not found in the search results, it’s worth noting that pyrazole compounds have shown potential in various applications such as fungicides and insecticides . This suggests that “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” and similar compounds could be considered as a precursor structure for further design of pesticides .

Eigenschaften

IUPAC Name |

2,4,5-trimethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPRYIVMIKGIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590936 |

Source

|

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

115294-67-2 |

Source

|

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.